molecular formula C15H13Br2NO2 B3441555 N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide

Cat. No. B3441555
M. Wt: 399.08 g/mol
InChI Key: UZAPMZSYMPSVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, BPA has shown promise in a variety of research applications, including as a tool for studying protein-protein interactions and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of signaling pathways. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has also been shown to modulate the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on COX-2 and AKT, N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been shown to inhibit the activity of other enzymes, such as lipoxygenase and tyrosine kinase. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has also been shown to modulate the expression of certain genes, including genes involved in inflammation and cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide in lab experiments is its specificity for certain proteins and enzymes. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide can be used to selectively cross-link proteins that are in close proximity to one another, allowing researchers to study protein complexes with high specificity. However, one limitation of using N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide is its potential toxicity. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been shown to be toxic to certain cell types at high concentrations, and caution should be exercised when using N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide in lab experiments.

Future Directions

There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide. One area of interest is the development of new methods for synthesizing N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide, which could lead to more efficient and cost-effective production of the compound. Another area of interest is the development of new applications for N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide, such as in the treatment of other diseases besides cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide and its effects on various biochemical and physiological processes.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most promising applications of N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide is as a tool for studying protein-protein interactions. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide can be used to selectively cross-link proteins that are in close proximity to one another, allowing researchers to identify and study protein complexes.
Another potential application of N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide is as a cancer treatment. N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NO2/c1-10-2-7-14(13(17)8-10)18-15(19)9-20-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAPMZSYMPSVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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